molecular formula C5H4F2N2O B7951176 6-(difluoromethyl)-1H-pyrimidin-4-one

6-(difluoromethyl)-1H-pyrimidin-4-one

Número de catálogo: B7951176
Peso molecular: 146.09 g/mol
Clave InChI: CRXWFHCGXRAVCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(Difluoromethyl)-1H-pyrimidin-4-one is a versatile pyrimidine-based building block of significant interest in agricultural and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the synthesis of novel pyrimidinamine derivatives, which are explored as potential fungicides . These derivatives function by targeting mitochondrial complex I electron transport (MET I), a mechanism of action exhibited by commercial fungicides like diflumetorim, which shares structural similarities with this compound . This mechanism is particularly valuable as it can offer activity against fungal pathogens that have developed resistance to conventional fungicides, providing a promising template for new crop protection agents . Furthermore, the difluoromethyl-pyrimidine scaffold is a privileged structure in drug discovery, also being investigated in the design of selective enzyme inhibitors for therapeutic applications, such as phosphoinositide 3-kinase (PI3Kα) inhibitors in oncology research . The incorporation of the difluoromethyl group is a strategic element in modern chemical design, as it can enhance metabolic stability, membrane permeability, and binding affinity of the resulting molecules . Researchers utilize this compound to develop new active ingredients with the goal of achieving high efficacy, lower application rates, and reduced environmental impact.

Propiedades

IUPAC Name

6-(difluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O/c6-5(7)3-1-4(10)9-2-8-3/h1-2,5H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXWFHCGXRAVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=NC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=NC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of the compound “6-(difluoromethyl)-1H-pyrimidin-4-one” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:

    Starting Materials: The synthesis typically begins with readily available starting materials that undergo a series of transformations.

    Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to optimize the yield and purity of the compound.

    Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions and improve the efficiency of the synthesis.

Industrial Production Methods

In an industrial setting, the production of “6-(difluoromethyl)-1H-pyrimidin-4-one” is scaled up to meet the demand for the compound. This involves optimizing the synthetic routes and reaction conditions to ensure cost-effectiveness and sustainability. Industrial production methods may include:

    Batch Processing: The compound is produced in large batches, with each batch undergoing rigorous quality control to ensure consistency.

    Continuous Processing: For higher efficiency, continuous processing methods may be employed, where the reactions are carried out in a continuous flow system.

Análisis De Reacciones Químicas

Types of Reactions

The compound “6-(difluoromethyl)-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the compound, resulting in reduced forms with different properties.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

The reactions involving “6-(difluoromethyl)-1H-pyrimidin-4-one” typically require specific reagents and conditions, such as:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon and platinum are used to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-(Difluoromethyl)-1H-pyrimidin-4-one has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in inhibiting specific enzymes linked to inflammatory processes, such as cyclooxygenase (COX) enzymes. For instance, studies have demonstrated that certain analogs possess significant anti-inflammatory activity with half-maximal inhibitory concentration (IC50) values comparable to established drugs like celecoxib .

CompoundIC50 (µM)Target Enzyme
6-(Difluoromethyl)-1H-pyrimidin-4-one derivative0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2

Agricultural Chemistry

The difluoromethyl group is recognized for enhancing the biological activity of pesticides. Research indicates that compounds containing this moiety exhibit improved efficacy against pests due to their unique chemical properties. The application of difluoromethyl isosteres in pesticide design has led to the development of more effective agricultural chemicals .

Biochemical Research

In biochemical studies, 6-(difluoromethyl)-1H-pyrimidin-4-one has been utilized to explore its interactions with various biomolecules. Its derivatives have been assessed for their ability to modulate pathways involved in cancer cell proliferation, particularly through the inhibition of key kinases such as MEK1 and PI3K .

CompoundEffect on Cell Viability (%)Cell Line
6-(Difluoromethyl)-1H-pyrimidin-4-one analog70%A549
Control (Untreated)100%A549

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several pyrimidine derivatives, including those based on 6-(difluoromethyl)-1H-pyrimidin-4-one. The results indicated that specific modifications to the pyrimidine structure significantly enhanced COX-2 inhibition, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Case Study 2: Pesticide Development

Research into the application of difluoromethyl groups in pesticides highlighted their role in improving bioactivity and stability against environmental degradation. Compounds designed with these modifications showed increased effectiveness in field trials compared to traditional formulations .

Mecanismo De Acción

The mechanism of action of “6-(difluoromethyl)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can result in the modulation of various biochemical pathways, leading to the observed effects of the compound.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Properties/Biological Activity Reference
6-(Difluoromethyl)-1H-pyrimidin-4-one –CF₂H at C6 ~160.1 (calc.) Hypothesized antiviral/antimicrobial
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one –Cl at C5, –CF₃ at C6 214.5 Intermediate for kinase inhibitors
5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one –I at C5, –SCH₃ at C2 296.1 Antiproliferative activity (cancer cells)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine –Cl at C4, –CH₂Cl at C6, pyrazolo ring 231.6 Antibacterial, antiproliferative
5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one –Br at C5, –CF₃ at C6 271.0 Unknown (structural analog)

Electronic and Steric Effects

  • Difluoromethyl (–CF₂H) vs. Trifluoromethyl (–CF₃):
    The –CF₂H group in 6-(difluoromethyl)-1H-pyrimidin-4-one provides moderate electron-withdrawing effects compared to the stronger –CF₃ group in 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one . This balance may improve bioavailability by reducing excessive polarity while retaining metabolic stability .
  • Halogen Substitutions (Cl, Br, I):
    Halogens like chlorine and iodine enhance electrophilicity and binding affinity to biological targets. For example, 5-iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one exhibits antiproliferative activity due to iodine’s polarizability and ability to form halogen bonds .

Key Research Findings

Fluorine’s Role in Drug Design: Fluorinated pyrimidinones exhibit improved pharmacokinetic profiles due to fluorine’s ability to modulate pKa, lipophilicity, and metabolic stability . For example, –CF₂H may reduce oxidative metabolism compared to –CH₃ groups.

Structure-Activity Relationships (SAR): Electron-withdrawing groups (–CF₃, –Cl) at C6 enhance target binding but may reduce solubility.

Q & A

Basic Questions

Q. What are the established synthetic routes for 6-(difluoromethyl)-1H-pyrimidin-4-one, and how do fluorination strategies influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed fluorination. For example, difluoromethylation of pyrimidinone precursors (e.g., 4-hydroxypyrimidine derivatives) using reagents like difluoromethyl triflate or Selectfluor® under anhydrous conditions is common. Key intermediates, such as 6-chloro-4-hydroxypyrimidine, are fluorinated in DMF or THF at controlled temperatures (40–60°C) to avoid side reactions . Yield optimization requires monitoring reaction progress via HPLC or LC-MS, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic techniques are critical for characterizing 6-(difluoromethyl)-1H-pyrimidin-4-one, and what data benchmarks exist?

  • Methodological Answer :

  • NMR : ¹⁹F NMR (δ ≈ -100 to -120 ppm for CF₂H) and ¹H NMR (singlet for pyrimidinone NH at δ 12–13 ppm).
  • X-ray Crystallography : Used to confirm regiochemistry (e.g., bond angles of 120° for the pyrimidinone ring and CF₂H substitution pattern). Reference data from analogous compounds, such as 6-methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one, show typical C–F bond lengths of 1.33–1.37 Å .
  • HRMS : Exact mass validation (theoretical m/z for C₅H₅F₂N₂O: 158.036) with <2 ppm error .

Q. How does the difluoromethyl group impact the compound’s physicochemical properties?

  • Methodological Answer : The CF₂H group enhances metabolic stability by reducing oxidative metabolism (vs. CH₃) and modulates pKa (pyrimidinone NH ≈ 8.5–9.0). Fluorine’s electronegativity increases lipophilicity (logP ≈ 1.2–1.5), improving membrane permeability. Comparative studies with non-fluorinated analogs show 10–20× longer plasma half-life in vitro .

Advanced Research Questions

Q. What are the challenges in achieving regioselective difluoromethylation of pyrimidinone scaffolds?

  • Methodological Answer : Competing side reactions (e.g., over-fluorination or ring-opening) occur due to the pyrimidinone’s electron-deficient nature. Regioselectivity is controlled by:

  • Protecting Groups : Temporary protection of the NH group (e.g., Boc) to direct fluorination to C6.
  • Catalytic Systems : Pd-mediated C–H activation at C6, using ligands like Xantphos to suppress C2/C4 reactivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for C6 substitution .

Q. How can computational modeling predict the biological activity of 6-(difluoromethyl)-1H-pyrimidin-4-one derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase). The CF₂H group’s stereoelectronic effects improve binding affinity (ΔG ≈ -9 kcal/mol) by forming hydrophobic contacts and weak hydrogen bonds (C–F···H–N) .
  • MD Simulations : Analyze conformational stability in aqueous (TIP3P water model) and lipid bilayer environments to assess bioavailability .

Q. What experimental protocols are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA (λ = 254 nm). CF₂H derivatives show <5% degradation at pH 7.4 but hydrolyze rapidly in acidic conditions (t₁/₂ ≈ 2 hours at pH 1.2) .
  • Light Sensitivity : Store in amber vials under argon; UV-Vis spectroscopy tracks photodegradation (λmax shifts from 270 nm to 310 nm indicate ring-opening) .

Q. How do structural modifications at the C2 position affect antimicrobial activity?

  • Methodological Answer :

  • SAR Analysis : Introduce substituents (e.g., Cl, NH₂) at C2 and test against Gram-positive bacteria (MIC assays). C2-chloro derivatives show 4–8× higher activity (MIC ≈ 2 µg/mL) due to enhanced membrane penetration .
  • Mechanistic Studies : Use fluorescence microscopy with SYTOX Green to confirm membrane disruption in S. aureus .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility values for 6-(difluoromethyl)-1H-pyrimidin-4-one?

  • Methodological Answer : Variations arise from solvent polarity and crystallization conditions.

  • Standardization : Use shake-flask method (octanol/water) at 25°C. Reported logS ranges (-2.1 to -1.7) correlate with polymorphic forms (confirmed via PXRD).
  • Crystallization : Slow evaporation from DCM/hexane yields the stable polymorph (melting point 148–150°C) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.